molecular formula C6H8O3 B6237677 2,2-dimethyl-2,4-dihydro-1,3-dioxin-4-one CAS No. 87769-48-0

2,2-dimethyl-2,4-dihydro-1,3-dioxin-4-one

Cat. No.: B6237677
CAS No.: 87769-48-0
M. Wt: 128.1
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Description

2,2-dimethyl-2,4-dihydro-1,3-dioxin-4-one is an organic compound with the molecular formula C6H8O3 It is a cyclic ketone with a dioxin ring structure, characterized by the presence of two methyl groups at the 2-position and a ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-dimethyl-2,4-dihydro-1,3-dioxin-4-one can be synthesized through several methods. One common approach involves the reaction of acetone with diketene in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the diketene acting as a reactive intermediate that forms the dioxin ring structure upon cyclization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-2,4-dihydro-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-2,4-dihydro-1,3-dioxin-4-ol.

    Substitution: The methyl groups and the ketone group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted dioxin derivatives.

Scientific Research Applications

2,2-dimethyl-2,4-dihydro-1,3-dioxin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2,2-dimethyl-2,4-dihydro-1,3-dioxin-4-one exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the ketone group and the dioxin ring structure, which can participate in various nucleophilic and electrophilic reactions. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

2,2-dimethyl-2,4-dihydro-1,3-dioxin-4-one can be compared with other similar compounds, such as:

    2,2,6-trimethyl-4H-1,3-dioxin-4-one: This compound has an additional methyl group at the 6-position, which can influence its reactivity and physical properties.

    2,2-dimethyl-4,7-dihydro-1,3-dioxepine: This compound has a different ring structure, with an oxygen atom at the 7-position, which can affect its chemical behavior.

    2,3-dimethoxy-2,3-dimethyl-1,4-dioxane: This compound has methoxy groups instead of methyl groups, leading to different reactivity and applications.

Properties

CAS No.

87769-48-0

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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